molecular formula C56H106O13 B1254617 Trehalose-6,6'-dibehenate CAS No. 66758-35-8

Trehalose-6,6'-dibehenate

Cat. No. B1254617
CAS RN: 66758-35-8
M. Wt: 987.4 g/mol
InChI Key: ZLJJDBSDZSZVTF-LXOQPCSCSA-N
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Description

Synthesis Analysis

The synthesis of trehalose-6,6'-dibehenate involves esterification of trehalose with behenic acid. While specific synthesis routes for trehalose-6,6'-dibehenate are not detailed in the literature reviewed, general methods for the synthesis of trehalose derivatives often involve protective group strategies and coupling reactions tailored to the desired substitution pattern. For example, selective protection of trehalose hydroxyl groups followed by esterification with behenic acid derivatives could be a plausible approach. The iterative and scalable synthesis methods developed for trehalose-based oligosaccharides highlight the versatility and efficiency of modern carbohydrate chemistry in producing complex molecules (Kuenstner et al., 2020).

Molecular Structure Analysis

Trehalose-6,6'-dibehenate's structure is characterized by its disaccharide core and long-chain fatty acid esters. The molecular arrangement of trehalose provides a stable platform for modifications, such as esterification at the 6 and 6' positions. The glycosidic linkage in trehalose contributes to its resistance to hydrolysis and its ability to stabilize proteins and membranes under stress conditions. The behenate esters add hydrophobic characteristics, influencing the compound's solubility and interaction with biological membranes (Taga et al., 1972).

Chemical Reactions and Properties

Trehalose-6,6'-dibehenate participates in chemical reactions typical of esters and disaccharides, including hydrolysis, transesterification, and glycosylation reactions. Its chemical properties, such as reactivity and stability, are influenced by the trehalose core's resistance to acid- and enzyme-catalyzed hydrolysis and the behenic acid esters' hydrophobicity. The presence of trehalose may also impact the compound's interactions with water, potentially forming hydrogen bonds and affecting its solvation properties.

Physical Properties Analysis

The physical properties of trehalose-6,6'-dibehenate, such as melting point, solubility, and crystallinity, are influenced by the unique combination of its sugar core and fatty acid esters. Trehalose's ability to form a glassy state when dehydrated contributes to its role in anhydrobiosis, potentially imparted to its derivatives. The long behenic acid chains may affect the compound's phase behavior, melting point, and interactions with lipid membranes (Christensen et al., 2008).

Scientific Research Applications

Dual Role as C-Type Lectin Receptor Agonist and Excipient

Trehalose-6,6'-dibehenate (TDB) demonstrates a dual role in scientific research. It functions both as an agonist for C-Type Lectin Receptors (CLRs) and as an excipient. TDB enhances the ability of synthetic copolymers to act as CLR agonists while retaining the excipient properties of trehalose, aiding in stabilizing organisms against extreme conditions (Mancini et al., 2020).

Modulating Macrophage Phenotype and Function

Research has highlighted TDB's role in modulating macrophage phenotype and function. It activates M1-like macrophages via Mincle but the impact on M2-like macrophages, particularly in tumor microenvironments, is an area of ongoing study (Kodar et al., 2017).

Enhancing Adjuvant Activity

TDB has shown promise in enhancing adjuvant activity. Its structure, particularly with two acyl chains, is critical for activating macrophages and binding to the Mincle receptor. This property positions TDB as a potential candidate for vaccine adjuvant development (Huber et al., 2016).

Promotion of Antitumor Phenotype in Human Myeloid Cells

TDB, in combination with monosodium urate crystals, can promote an antitumor phenotype in human-derived myeloid cells. This suggests potential for TDB in anticancer strategies, particularly in modifying the immune response of myeloid cells towards a tumor-suppressive phenotype (Kodar et al., 2020).

Safety And Hazards

While specific safety and hazard information for TDB is not readily available, it is generally considered less toxic1. However, as with any substance, it should be handled with care to avoid dust formation and contact with skin, eyes, or clothing1213.


properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-6-(docosanoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl docosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H106O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-47(57)65-43-45-49(59)51(61)53(63)55(67-45)69-56-54(64)52(62)50(60)46(68-56)44-66-48(58)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45-46,49-56,59-64H,3-44H2,1-2H3/t45-,46-,49-,50-,51+,52+,53-,54-,55-,56-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJJDBSDZSZVTF-LXOQPCSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H106O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457482
Record name Trehalose-6,6'-dibehenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

987.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trehalose-6,6'-dibehenate

CAS RN

66758-35-8
Record name Trehalose 6,6′-dibehenate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66758-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trehalose-6,6'-dibehenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trehalose 6,6′-dibehenate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/672NB7JH7R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
962
Citations
D Christensen, D Kirby, C Foged, EM Agger… - … et Biophysica Acta (BBA …, 2008 - Elsevier
Trehalose is a well known protector of biostructures like liposomes and proteins during freeze-drying, but still today there is a big debate regarding its mechanism of action. In previous …
Number of citations: 50 www.sciencedirect.com
J Davidsen, I Rosenkrands, D Christensen… - … et Biophysica Acta (BBA …, 2005 - Elsevier
Incorporation of the glycolipid trehalose 6,6′-dibehenate (TDB) into cationic liposomes composed of the quaternary ammonium compound dimethyldioctadecylammonium (DDA) …
Number of citations: 373 www.sciencedirect.com
K Schweneker, O Gorka, M Schweneker, H Poeck… - Immunobiology, 2013 - Elsevier
The success of a vaccine consists in the induction of an innate immune response and subsequent activation of the adaptive immune system. Because antigens are usually not …
Number of citations: 71 www.sciencedirect.com
J Ostrop - 2015 - opus4.kobv.de
The mycobacterial cord factor trehalose-6,6’-dimycolate (TDM) is an abundant cell wall glycolipid of Mycobacterium tuberculosis and other mycobacteria. It causes inflammation and …
Number of citations: 3 opus4.kobv.de
RS Kallerup, CM Madsen, ML Schiøth… - European Journal of …, 2015 - Elsevier
Linking physicochemical characterization to functional properties is crucial for defining critical quality attributes during development of subunit vaccines toward optimal safety and …
Number of citations: 20 www.sciencedirect.com
A Huber, RS Kallerup, KS Korsholm… - Innate …, 2016 - journals.sagepub.com
The T-cell adjuvanticity of mycobacterial cord factor trehalose 6,6'-dimycolate (TDM) is well established. The identification of the C-type lectin Mincle on innate immune cells as the …
Number of citations: 57 journals.sagepub.com
D Christensen, C Foged, I Rosenkrands… - … et Biophysica Acta (BBA …, 2007 - Elsevier
Disaccharides are well-known reagents to protect biostructures like proteins and phospholipid-based liposomes during freezing and drying. We have investigated the ability of the two …
Number of citations: 97 www.sciencedirect.com
N Gupta, J Kabeerdoss, H Mohan, R Goel… - The Open …, 2018 - ncbi.nlm.nih.gov
Materials and Methods: Patients with type V TA, satisfying 1990 ACR criteria, and age and sex matched healthy controls were recruited. PBMCs were cultured with 5µg/ml, 50µg/ml or …
Number of citations: 2 www.ncbi.nlm.nih.gov
H Schoenen, B Bodendorfer, K Hitchens… - The Journal of …, 2010 - journals.aai.org
The mycobacterial cord factor trehalose-6, 6-dimycolate (TDM) and its synthetic analog trehalose-6, 6-dibehenate (TDB) are potent adjuvants for Th1/Th17 vaccination that activate Syk-…
Number of citations: 515 journals.aai.org
MV Pimm, RW Baldwin, J Polonsky… - International journal of …, 1979 - Wiley Online Library
The ability of cord factor (trehalose‐6, 6′‐dimycolate) and a range of shorter carbon chain fatty acid trehalose diesters to suppress growth of an ascitic rat hepatoma has been …
Number of citations: 58 onlinelibrary.wiley.com

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